

limit of detection (LOD) and quantification (LOQ) for Sofosbuvir impurity H

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sofosbuvir impurity H	
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Detecting Sofosbuvir Impurity H: A Comparative Guide to Analytical Limits

A critical aspect of pharmaceutical quality control is the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs). For the direct-acting antiviral drug Sofosbuvir, which is pivotal in the treatment of Hepatitis C, ensuring its purity is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for impurities of Sofosbuvir, with a focus on the available data for known related substances. While specific analytical validation data for an impurity explicitly named "Sofosbuvir impurity H" is not readily available in publicly accessible scientific literature, this guide summarizes the LOD and LOQ values for other known Sofosbuvir impurities, offering valuable comparative insights for researchers, scientists, and drug development professionals.

Comparison of LOD and LOQ for Sofosbuvir and its Impurities

The sensitivity of an analytical method is defined by its LOD, the lowest concentration of an analyte that can be reliably detected, and its LOQ, the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are crucial for ensuring that impurities are controlled within the stringent limits set by regulatory authorities.

The following table summarizes the reported LOD and LOQ values for Sofosbuvir and some of its known impurities from various studies. It is important to note that these values are method-



dependent and can vary based on the specific chromatographic conditions, instrumentation, and the nature of the impurity itself.

Analyte	Analytical Method	LOD	LOQ	Reference
Sofosbuvir	RP-HPLC	0.01% (0.04 μg)	0.50% (0.125 μg)	[1][2]
Phosphoryl Impurity	RP-HPLC	0.03% (0.12 μg)	1.50% (0.375 μg)	[1][2]
Sofosbuvir	RP-HPLC	0.357 μg/mL	1.071 μg/mL	[3]
Sofosbuvir	UPLC	0.27 μg/mL	0.83 μg/mL	[4]
Methyl Ester Impurity	RP-HPLC	0.1 μg/mL	0.5 μg/mL	[5]
Ethyl Ester Impurity	RP-HPLC	0.1 μg/mL	0.5 μg/mL	[5]

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and comparing analytical results. Below are summaries of the protocols used in the cited studies to determine the LOD and LOQ of Sofosbuvir and its impurities.

Method 1: RP-HPLC for Sofosbuvir and Phosphoryl Impurity[1][2]

- Instrumentation: Agilent High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 μ m).
- Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
- Flow Rate: 1.0 mL/min.



- Detection: UV detection at 260.0 nm.
- LOD and LOQ Determination: The LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. The formulas used were LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Method 2: Stability-Indicating RP-HPLC for Sofosbuvir[3]

- Instrumentation: HPLC system with a UV detector.
- Column: Symmetry C18 (4.6 x 250 mm, 5 μm).
- Mobile Phase: A 70:30 (v/v) mixture of acetonitrile and 0.1% orthophosphoric acid (pH 3).
- Flow Rate: 1.5 mL/min.
- · Detection: UV detection at 260 nm.
- LOD and LOQ Determination: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

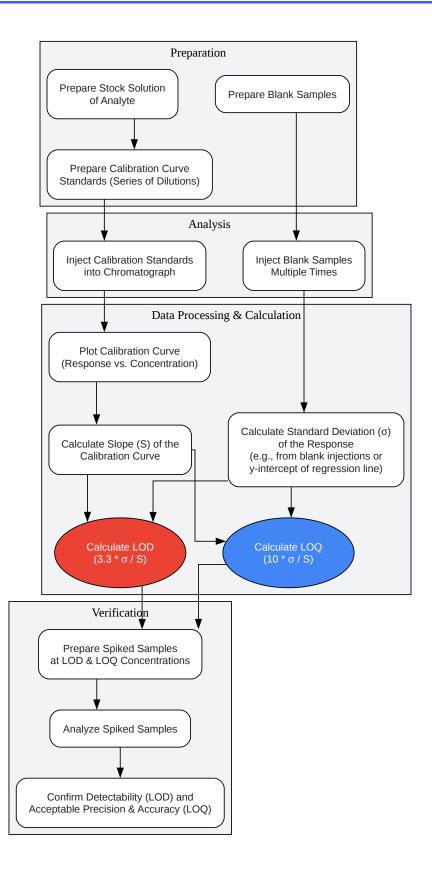
Method 3: UPLC for Sofosbuvir[4]

- Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.
- LOD and LOQ Determination: The limits of detection and quantification were calculated using the formulas LOD = $3.3 \times \sigma/S$ and LOQ = $10 \times \sigma/S$, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

Experimental Workflow for LOD & LOQ Determination

The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method validation study, as described in the referenced protocols.





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Caption: Workflow for LOD & LOQ Determination.



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- To cite this document: BenchChem. [limit of detection (LOD) and quantification (LOQ) for Sofosbuvir impurity H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150397#limit-of-detection-lod-and-quantification-loq-for-sofosbuvir-impurity-h]

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